4-[(6-Chloropyrazin-2-yl)amino]benzenesulfonamide
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Overview
Description
4-[(6-chloropyrazin-2-yl)amino]benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-chloropyrazin-2-yl)amino]benzenesulfonamide typically involves the reaction of 6-chloropyrazine-2-amine with 4-aminobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is typically obtained through crystallization and drying under reduced pressure .
Chemical Reactions Analysis
Types of Reactions
4-[(6-chloropyrazin-2-yl)amino]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenesulfonamide derivatives.
Scientific Research Applications
4-[(6-chloropyrazin-2-yl)amino]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(6-chloropyrazin-2-yl)amino]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. For example, inhibition of bacterial enzymes can result in antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
- 4-[(6-chloropyrazin-2-yl)amino]benzenesulfonamide
- 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide
- 2-amino-6-chloropyrazine
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its combination of a benzenesulfonamide group and a chloropyrazine moiety provides it with distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
642459-21-0 |
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Molecular Formula |
C10H9ClN4O2S |
Molecular Weight |
284.72 g/mol |
IUPAC Name |
4-[(6-chloropyrazin-2-yl)amino]benzenesulfonamide |
InChI |
InChI=1S/C10H9ClN4O2S/c11-9-5-13-6-10(15-9)14-7-1-3-8(4-2-7)18(12,16)17/h1-6H,(H,14,15)(H2,12,16,17) |
InChI Key |
RSNSGNZRUMHXAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=CN=CC(=N2)Cl)S(=O)(=O)N |
Origin of Product |
United States |
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